Whiskey lactone - d6

Analytical Chemistry Food Science LC-MS Method Development

Whiskey lactone-d6 (CAS 1394230-49-9) is a stable isotope-labeled analog of whiskey lactone (CAS 39212-23-2), a key aroma compound responsible for the characteristic coconut and woody notes in oak-aged spirits. This deuterated compound features six hydrogen atoms replaced with deuterium (²H), resulting in a molecular formula of C₉H₁₀D₆O₂ and a molecular weight of 162.26 g/mol.

Molecular Formula C9H10D6O2
Molecular Weight 162.26
CAS No. 1394230-49-9
Cat. No. B1148050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWhiskey lactone - d6
CAS1394230-49-9
SynonymsWhiskey lactone - d6
Molecular FormulaC9H10D6O2
Molecular Weight162.26
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Whiskey Lactone-d6 (CAS 1394230-49-9): A Deuterated Internal Standard for Precise Flavor Quantification


Whiskey lactone-d6 (CAS 1394230-49-9) is a stable isotope-labeled analog of whiskey lactone (CAS 39212-23-2), a key aroma compound responsible for the characteristic coconut and woody notes in oak-aged spirits . This deuterated compound features six hydrogen atoms replaced with deuterium (²H), resulting in a molecular formula of C₉H₁₀D₆O₂ and a molecular weight of 162.26 g/mol . As a synthetic internal standard, it is specifically designed for use in quantitative mass spectrometry-based assays, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), where it enables precise and accurate measurement of the non-deuterated analyte in complex matrices . The compound is supplied with a minimum purity of 95% and is intended exclusively for research and development purposes, not for therapeutic or veterinary use .

Why Generic Substitution Fails: The Critical Role of Whiskey Lactone-d6 in Quantitative MS Analysis


In quantitative mass spectrometry, the use of a generic, non-isotopically labeled compound as an internal standard is a significant source of analytical error. The co-elution of an analyte and a structurally similar but non-identical internal standard does not guarantee identical behavior during sample preparation, ionization, or detection. This discrepancy leads to irreproducible recoveries and inaccurate quantitation, especially in the presence of complex sample matrices that can cause significant ion suppression or enhancement . Whiskey lactone-d6, as a stable isotope-labeled (SIL) standard, is chemically nearly identical to the target analyte (whiskey lactone), ensuring that it experiences the same matrix effects and extraction efficiencies . This co-elution behavior and equivalent ionization response provide the foundation for the stable isotope dilution assay (SIDA) technique, which is the gold standard for accurate quantitation. Substituting a non-deuterated analog or a different lactone, such as γ-decalactone, would introduce variability and bias, undermining the reliability of the analytical method and potentially leading to flawed scientific conclusions or non-compliant product quality data [1].

Quantitative Evidence Guide: Head-to-Head Performance Metrics for Whiskey Lactone-d6


Superior Matrix Effect Compensation Compared to Non-Deuterated Internal Standards

Stable isotope-labeled (SIL) internal standards, such as whiskey lactone-d6, are specifically designed to co-elute and ionize identically with their unlabeled analyte counterparts. This is a quantifiable advantage over the use of structurally similar but non-isotopic internal standards. A general methodological review indicates that SIL analogs reduce matrix effects and provide more reproducible and accurate recoveries in LC-MS/MS assays compared to using structurally related compounds as internal standards . This is because the labeled standard experiences the same ion suppression or enhancement as the target analyte, allowing the ratio of their signals to accurately reflect the true concentration, regardless of the matrix.

Analytical Chemistry Food Science LC-MS Method Development

Enhanced Differentiation from Analyte: 6 Da Mass Shift vs. 2 Da for Whiskey Lactone-d2

The incorporation of six deuterium atoms in whiskey lactone-d6 creates a +6 Da mass shift relative to the unlabeled analyte (whiskey lactone, m/z 156.22), resulting in a molecular ion at m/z 162.26 . This compares to a +2 Da shift for a hypothetical d2-labeled analog. This larger mass difference provides a critical analytical advantage by minimizing the risk of spectral overlap between the natural isotopic distribution of the analyte (e.g., its M+2 peak) and the internal standard peak. For small molecules like whiskey lactone, a mass difference of at least 3 Da is generally recommended to ensure baseline resolution and accurate peak integration . The +6 Da shift of whiskey lactone-d6 well exceeds this minimum, ensuring clean, interference-free quantification.

Mass Spectrometry Quantitative Analysis Isotope Labeling

Validated Use in High-Impact Research for Aroma Quantification (SIDA)

The utility of deuterated whiskey lactone has been demonstrated in high-impact flavor chemistry research, where it is the standard of choice for the Stable Isotope Dilution Assay (SIDA) technique. In a foundational study by Poisson and Schieberle (2008), a deuterium-labeled whiskey lactone was specifically synthesized and utilized as an internal standard to accurately quantify cis-whiskey lactone in American Bourbon whiskey [1]. This study was instrumental in determining the odor activity value (OAV) of cis-whiskey lactone, which was identified as a key aroma compound. Without the precise quantitation enabled by the deuterated internal standard, the relative contribution of whiskey lactone to the overall aroma profile could not have been reliably established.

Flavor Chemistry Aroma Analysis Food Authentication

High-Value Application Scenarios for Whiskey Lactone-d6 in Research and Industry


Accurate Quantification of Whiskey Lactone in Aged Spirits and Wines

Whiskey lactone-d6 is the preferred internal standard for the accurate quantification of cis- and trans-whiskey lactone in alcoholic beverages such as whiskey, bourbon, rum, and wine. By employing stable isotope dilution assays (SIDA) with GC-MS or LC-MS, researchers and quality control (QC) laboratories can achieve highly precise concentration data, which is essential for understanding the impact of aging processes, oak barrel origins, and storage conditions on flavor development . This level of precision is unattainable with non-isotopic internal standards due to matrix-induced ion suppression/enhancement effects. The +6 Da mass shift of the d6-labeled standard ensures that its signal is clearly resolved from the analyte's isotopic envelope, even at low concentrations .

Method Development and Validation for Flavor Compound Analysis

For analytical chemists developing new methods for volatile compound profiling, whiskey lactone-d6 serves as a gold-standard internal standard for method validation. Its use enables the calculation of key method performance parameters, including recovery, precision, and limit of quantitation (LOQ). The data generated using this SIL standard provides robust evidence of method accuracy, which is a critical requirement for publication in peer-reviewed journals and for submission to regulatory bodies . The compound's high purity (≥95%) and well-defined mass shift ensure consistent and reliable results, streamlining the method development process and reducing the need for troubleshooting and re-analysis .

Ensuring Product Consistency and Quality Control in Beverage Manufacturing

In an industrial setting, maintaining consistent flavor profiles between production batches is paramount. Whiskey lactone-d6 can be integrated into routine quality control workflows to monitor the concentration of whiskey lactone in finished products or during intermediate processing steps. The use of this SIL internal standard minimizes inter-assay variability, allowing for the detection of subtle but significant deviations in flavor chemistry that could impact consumer perception. This proactive approach to quality assurance can prevent costly batch rejections and support the production of a uniform, high-quality product .

Metabolic Studies and Flavor Release Research

Beyond simple quantitation, whiskey lactone-d6 can be employed in more advanced research applications, such as studies on the in-vivo metabolism or the oral release of aroma compounds. As a stable isotope tracer, it allows researchers to track the behavior of whiskey lactone in complex biological matrices (e.g., saliva, mucosal cells) without the safety and regulatory constraints associated with radioactive tracers. This capability is invaluable for food scientists and sensory researchers seeking to understand the relationship between flavor compound concentration, perception, and human physiology .

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